(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one
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Overview
Description
(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one is an organic compound that belongs to the class of enones It features a dimethylamino group, a benzothiophene moiety, and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-1-benzothiophene-2-carbaldehyde with dimethylamine and acetone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the amine to form an imine intermediate, which then undergoes a nucleophilic addition with acetone to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also important considerations in the industrial production process to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The enone functional group can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide, thiourea, or organolithium compounds.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, thiols.
Scientific Research Applications
(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The enone functional group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The benzothiophene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(dimethylamino)-1-(2-thienyl)-2-propen-1-one
- (E)-3-(dimethylamino)-1-(3-methyl-2-furyl)-2-propen-1-one
- (E)-3-(dimethylamino)-1-(3-methyl-1-indolyl)-2-propen-1-one
Uniqueness
(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)-2-propen-1-one is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-methyl-1-benzothiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-10-11-6-4-5-7-13(11)17-14(10)12(16)8-9-15(2)3/h4-9H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFAAAKRXFISSW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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